Fluticasone furoate-d3 is a synthetic corticosteroid, a derivative of fluticasone furoate, specifically labeled with deuterium isotopes. It is primarily utilized in the treatment of allergic rhinitis and asthma, functioning as an anti-inflammatory agent. Fluticasone furoate-d3 is distinguished by its molecular formula of and a molar mass of approximately 541.6 g/mol, which slightly differs from its non-deuterated counterpart due to the presence of deuterium atoms .
Fluticasone furoate-d3 is synthesized from fluticasone furoate, which was first approved for medical use in the United States in April 2007 and subsequently in the European Union in November 2008. This compound is available in various formulations, including nasal sprays and inhalers, and is marketed under several brand names such as Flonase Sensimist and Arnuity Ellipta .
Fluticasone furoate-d3 falls under the classification of corticosteroids, specifically glucocorticoids. These compounds are known for their potent anti-inflammatory and immunosuppressive properties, making them effective in treating conditions characterized by excessive inflammation, such as asthma and allergic rhinitis .
The synthesis of fluticasone furoate-d3 involves several chemical steps that modify the parent compound to incorporate deuterium isotopes. A notable method includes:
Specific technical details regarding the synthesis can be found in patents related to substituted fluticasone derivatives .
The molecular structure of fluticasone furoate-d3 features a steroid backbone with several functional groups that enhance its pharmacological properties:
The compound exhibits a complex three-dimensional structure that can be analyzed using computational chemistry tools to predict its behavior in biological systems .
Fluticasone furoate-d3 can undergo various chemical reactions typical for corticosteroids:
These reactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of fluticasone furoate-d3.
Fluticasone furoate-d3 exerts its therapeutic effects primarily through:
The onset of action may vary among individuals, with maximum therapeutic effects typically observed after one to two weeks of consistent use.
These properties are essential for understanding how fluticasone furoate-d3 behaves in pharmaceutical formulations and biological systems .
Fluticasone furoate-d3 is primarily used in scientific research and clinical applications:
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: